Product packaging for (1,8-Naphthyridin-4-YL)methanamine(Cat. No.:)

(1,8-Naphthyridin-4-YL)methanamine

Cat. No.: B12624402
M. Wt: 159.19 g/mol
InChI Key: MHHXXQLMCFVXKH-UHFFFAOYSA-N
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Description

(1,8-Naphthyridin-4-YL)methanamine is a valuable chemical scaffold in medicinal chemistry and pharmacological research, built upon the versatile 1,8-naphthyridine core. This bicyclic structure, characterized by two nitrogen atoms in separate rings, is a privileged motif in drug discovery . Researchers utilize this compound and its derivatives primarily in the development of novel ligands for the cannabinoid receptors CB1 and CB2. Studies on related 1,8-naphthyridine-3-carboxamide derivatives have demonstrated that these compounds can possess a greater affinity for the CB2 receptor than for the CB1 receptor, with some derivatives exhibiting K(i) values in the nanomolar range . The CB2 receptor is a promising therapeutic target due to its predominant expression on immune cells, and its modulation is being investigated for immune-mediated conditions . Furthermore, the 1,8-naphthyridine scaffold has shown significant research value beyond cannabinoid research. It serves as a key structural component in the development of inhibitors for HIV-1 integrase strand transfer, a critical enzyme in the viral life cycle . This reagent also finds application in coordination chemistry, where it can act as a binucleating ligand for constructing metal complexes and supramolecular architectures . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3 B12624402 (1,8-Naphthyridin-4-YL)methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

1,8-naphthyridin-4-ylmethanamine

InChI

InChI=1S/C9H9N3/c10-6-7-3-5-12-9-8(7)2-1-4-11-9/h1-5H,6,10H2

InChI Key

MHHXXQLMCFVXKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2N=C1)CN

Origin of Product

United States

Synthetic Strategies for 1,8 Naphthyridin 4 Yl Methanamine and Its Derivatives

Direct Synthesis of (1,8-Naphthyridin-4-YL)methanamine

The direct synthesis of this compound involves the introduction of the methanamine moiety at the 4-position of a pre-formed 1,8-naphthyridine (B1210474) ring system. This can be achieved through several strategic approaches, including amination reactions, reductive amination of a carbonyl precursor, and multi-step convergent syntheses.

Amination Reactions at the 4-Position of 1,8-Naphthyridine Systems

Direct amination to introduce a methanamine group at the 4-position of an unsubstituted 1,8-naphthyridine is challenging. A more viable approach involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 4-position. For instance, a 4-chloro-1,8-naphthyridine can serve as a key intermediate. While direct substitution with methanamine might be problematic due to over-alkylation and other side reactions, a protected form of aminomethane or a synthetic equivalent could be employed.

A plausible, though not directly reported, synthetic route could involve the following steps:

Halogenation: Conversion of a 4-hydroxy-1,8-naphthyridine to a 4-chloro-1,8-naphthyridine using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

Cyanation: Nucleophilic substitution of the chloride with a cyanide salt (e.g., NaCN or KCN) to yield 1,8-naphthyridine-4-carbonitrile.

Reduction: Subsequent reduction of the nitrile group to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

This sequence represents a reliable method for introducing the aminomethyl group at the 4-position, circumventing the difficulties of direct amination.

Reductive Amination Routes to the Methyleneamine Moiety

Reductive amination offers a powerful and direct method for the synthesis of amines from carbonyl compounds. In the context of this compound synthesis, this strategy would involve the reductive amination of 1,8-naphthyridine-4-carbaldehyde.

The key steps in this process are:

Formation of the Aldehyde: The synthesis of the crucial precursor, 1,8-naphthyridine-4-carbaldehyde, is the initial challenge. This could potentially be achieved through the oxidation of a 4-methyl-1,8-naphthyridine or the reduction of a 1,8-naphthyridine-4-carboxylic acid derivative.

Imine Formation and Reduction: The aldehyde is then reacted with an ammonia source (e.g., ammonia or ammonium (B1175870) acetate) to form an intermediate imine. This imine is subsequently reduced in situ to the desired primary amine. Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation.

ReactantReagentsProductNotes
1,8-Naphthyridine-4-carbaldehyde1. NH₃ or NH₄OAc2. NaBH₄ or H₂/PdThis compoundThe reaction proceeds via an intermediate imine which is reduced to the amine.
1,8-Naphthyridine-4-carbonitrileLiAlH₄ or Raney Nickel/H₂This compoundA direct reduction of the nitrile to the primary amine.

An alternative reductive route begins with 1,8-naphthyridine-4-carbonitrile. The nitrile group can be directly reduced to the aminomethyl group using potent reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, for example, using Raney nickel as a catalyst. The synthesis of the 4-carbonitrile precursor would likely follow a similar strategy to the one outlined in the previous section, starting from a 4-halo-1,8-naphthyridine.

Multistep Convergent Syntheses involving 4-Position Functionalization

Convergent syntheses offer an efficient approach by preparing different fragments of the molecule separately before combining them. In the context of this compound, a convergent strategy would involve the synthesis of a functionalized 1,8-naphthyridine at the 4-position, which is then elaborated to the final product.

A representative convergent synthesis could be:

Route A: Via a Carboxylic Acid Derivative:

Synthesis of a 1,8-naphthyridine-4-carboxylic acid ester via a suitable cyclization reaction (e.g., a modified Friedländer synthesis).

Conversion of the ester to an amide by treatment with ammonia.

Reduction of the amide to the corresponding amine, this compound, using a reducing agent such as LiAlH₄.

Route B: Via a Nitrile Intermediate:

Construction of a 4-substituted 1,8-naphthyridine, for instance, a 4-methyl-1,8-naphthyridine.

Functional group transformation of the methyl group to a nitrile. This could potentially be achieved through radical bromination followed by nucleophilic substitution with cyanide.

Reduction of the resulting 1,8-naphthyridine-4-carbonitrile to the target amine.

General Methodologies for 1,8-Naphthyridine Core Construction Relevant to 4-Substitution

Instead of functionalizing a pre-existing 1,8-naphthyridine, the required substituent at the 4-position can be introduced during the construction of the heterocyclic core itself. Several classic named reactions in heterocyclic chemistry can be adapted for this purpose.

Friedländer Reaction and its Variants for Naphthyridine Synthesis

The Friedländer annulation is a widely used method for the synthesis of quinolines and naphthyridines. connectjournals.comnih.govacs.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. connectjournals.com To synthesize a 4-substituted 1,8-naphthyridine, one would start with 2-aminonicotinaldehyde and react it with an appropriately substituted ketone.

For example, the reaction of 2-aminonicotinaldehyde with a ketone of the structure R-CO-CH₂-R' can lead to a 1,8-naphthyridine with substituents at the 2- and 3-positions. To achieve substitution at the 4-position, a β-keto ester or a similar reactant with a functional group that can be later converted to a methyl or other group at the 4-position would be necessary.

Recent advancements in the Friedländer reaction have focused on developing milder and more environmentally friendly conditions, such as using water as a solvent or employing catalysts like ionic liquids or cerium(III) chloride. connectjournals.comnih.govrsc.org These methods often provide high yields and can be performed on a gram scale. nih.govacs.org

Reactant 1Reactant 2Catalyst/ConditionsProduct Type
2-AminonicotinaldehydeKetone (e.g., Acetone)Base (e.g., KOH) or Acid2-Substituted-1,8-naphthyridine
2-Aminonicotinaldehydeβ-Keto esterLewis Acid (e.g., CeCl₃·7H₂O)1,8-Naphthyridine-3-carboxylate
2-AminonicotinaldehydeUnsymmetrical KetoneAmine catalyst (e.g., TABO)Regioselective 2,4-disubstituted-1,8-naphthyridine

Highly regioselective Friedländer annulations can be achieved with unmodified ketones by employing novel amine catalysts, allowing for the synthesis of 2-substituted 1,8-naphthyridines with high selectivity. organic-chemistry.org

Skraup-type and Gould-Jacob Reactions in 1,8-Naphthyridine Frameworks

The Skraup synthesis is a classic method for producing quinolines by reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent. ekb.eg This reaction can be adapted for the synthesis of 1,8-naphthyridines by using a 2-aminopyridine as the starting material. However, the harsh reaction conditions can limit its applicability, especially for substrates with sensitive functional groups.

The Gould-Jacobs reaction provides a more versatile route to 4-hydroxyquinolines and can be extended to the synthesis of 4-hydroxy-1,8-naphthyridines. wikipedia.orgresearchgate.net This reaction involves the condensation of an aminopyridine with a malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM), followed by thermal cyclization. ekb.egwikipedia.org The resulting 4-hydroxy-1,8-naphthyridine is a valuable intermediate that can be converted to a 4-chloro-1,8-naphthyridine, which in turn can be subjected to various nucleophilic substitution reactions to introduce the desired functional group at the 4-position, as discussed in section 2.1.1.

The general sequence for the Gould-Jacobs approach to a 4-functionalized 1,8-naphthyridine is as follows:

Condensation: Reaction of 2-aminopyridine with diethyl ethoxymethylenemalonate to form an intermediate.

Cyclization: Thermal cyclization of the intermediate to yield ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate.

Hydrolysis and Decarboxylation: Saponification of the ester followed by decarboxylation to give 4-hydroxy-1,8-naphthyridine.

Halogenation: Conversion of the hydroxyl group to a chloro group using a reagent like POCl₃.

Functionalization: Nucleophilic substitution of the chloro group to introduce a precursor for the methanamine moiety, such as a cyano group.

This pathway highlights the utility of classic heterocyclic synthesis reactions in providing key intermediates for the synthesis of more complex molecules like this compound.

Meth-Cohn Reaction and Other Cyclocondensation Approaches

While the Friedländer annulation is a dominant method for 1,8-naphthyridine synthesis, several other classical cyclocondensation reactions, originally developed for quinoline synthesis, have been adapted for this purpose. These methods often start with a 2-aminopyridine derivative. However, the electron-deficient nature of the pyridine (B92270) ring, compared to aniline, can make cyclization less efficient. ekb.eg

Meth-Cohn Reaction: This reaction provides a route to functionalized 1,8-naphthyridines. For instance, the treatment of N-(pyridin-2-yl)acetamide with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) leads to the formation of a 2-chloro-3-formyl-1,8-naphthyridine. ekb.eg This reaction proceeds via a Vilsmeier-Haack cyclization mechanism.

Other notable cyclocondensation strategies include:

Skraup-Doebner-Von Miller Synthesis: This reaction, and its variations, involves the reaction of an aniline (or in this case, an aminopyridine) with α,β-unsaturated carbonyl compounds. scispace.com The reaction is typically catalyzed by strong acids.

Combes Synthesis: This method utilizes the condensation of an aniline or aminopyridine with a β-diketone under acidic conditions to form a substituted quinoline or, in this case, a 1,8-naphthyridine. wikipedia.org For example, 2,6-diaminopyridine can be condensed with 1,3-diketones in the presence of polyphosphoric acid to yield 2-amino-5,7-disubstituted-1,8-naphthyridine derivatives. ekb.eg

Gould-Jacobs Reaction: This approach involves the reaction of an aminopyridine with diethyl ethoxymethylenemalonate (EMME). The resulting intermediate undergoes thermal cyclization to produce a 4-oxo-1,8-naphthyridine-3-carboxylate ester. ekb.eg

The choice of a specific cyclocondensation reaction often depends on the desired substitution pattern on the final 1,8-naphthyridine ring.

Green Chemistry Approaches in 1,8-Naphthyridine Synthesis

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. For 1,8-naphthyridine synthesis, these efforts have largely focused on modifying the Friedländer reaction to reduce the use of harsh reagents and organic solvents.

A notable green approach is the use of water as a solvent. The Friedländer condensation of 2-aminonicotinaldehyde with various carbonyl compounds can be performed in high yield in water, often with the aid of a catalyst. rsc.org One such catalyst is choline hydroxide (B78521), a non-toxic, water-soluble, and biocompatible ionic liquid. This method avoids the need for hazardous or carcinogenic organic solvents and expensive metal catalysts. nih.gov

Other green strategies include:

Microwave-assisted synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in the synthesis of 1,8-naphthyridine derivatives. ekb.eg

Use of eco-friendly catalysts: Researchers have explored the use of catalysts like ferric chloride for the synthesis of 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate derivatives. tandfonline.com

Multicomponent reactions: One-pot, multicomponent reactions offer an atom-economical and efficient route to highly substituted 1,8-naphthyridines, minimizing waste and purification steps. researchgate.net

These green approaches not only reduce the environmental impact of the synthesis but can also offer advantages in terms of operational simplicity and cost-effectiveness.

Post-Synthetic Modifications for 4-Methanamine Introduction

Once the 1,8-naphthyridine core is synthesized, the focus shifts to introducing the methanamine group at the 4-position. This is typically achieved by functionalizing a pre-existing substituent at this position, such as a halide or a carbonyl group.

Nucleophilic Aromatic Substitution (SNAr) at the 4-Position

Nucleophilic aromatic substitution (SNAr) is a potential pathway for introducing nitrogen-based functionalities onto the 1,8-naphthyridine ring. This reaction involves the displacement of a good leaving group, typically a halide, by a nucleophile. The reactivity of the 1,8-naphthyridine system towards SNAr is enhanced by the electron-withdrawing nature of the ring nitrogens, which can stabilize the negatively charged Meisenheimer intermediate formed during the reaction.

For the synthesis of this compound precursors, a 4-halo-1,8-naphthyridine could theoretically be reacted with ammonia or a primary amine. However, the regioselectivity of such reactions can be influenced by the substitution pattern on the ring and the reaction conditions. For example, in a related benzo[c] ekb.egnih.govnaphthyridine system, the reactivity of the 1- and 6-positions towards different nucleophiles was found to vary depending on the nature of the nucleophile. researchgate.net

Palladium-Catalyzed C-N Cross-Coupling Strategies (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has become a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly for the synthesis of arylamines. wikipedia.org This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. alfa-chemistry.com

This strategy can be applied to the synthesis of 4-amino-1,8-naphthyridine derivatives, which can be precursors to the target methanamine. A 4-halo-1,8-naphthyridine would be the starting material, which would be coupled with a suitable amine. The choice of ligand is crucial for the success of the Buchwald-Hartwig reaction, with various generations of phosphine ligands developed to accommodate a wide range of substrates and reaction conditions. wikipedia.org The reaction is known for its broad functional group tolerance, making it a valuable tool in complex molecule synthesis. wikipedia.org

Table 1: Overview of Buchwald-Hartwig Amination

ComponentDescriptionCommon Examples
Aryl Halide/TriflateThe electrophilic coupling partner. For this application, a 4-halo-1,8-naphthyridine.Ar-I, Ar-Br, Ar-Cl, Ar-OTf
AmineThe nucleophilic coupling partner. Can be a primary or secondary amine.R-NH2, R2NH
Palladium CatalystThe active metal center for the catalytic cycle.Pd(OAc)2, Pd2(dba)3
LigandStabilizes the palladium center and facilitates the catalytic cycle.BINAP, DPPF, XPhos, SPhos
BaseRequired for the deprotonation of the amine.NaOtBu, K3PO4, Cs2CO3

Conversion of 4-Position Carbonyls or Halides to Methanamine Linkages

A direct and efficient method for the synthesis of this compound involves the reductive amination of a 1,8-naphthyridine-4-carbaldehyde. This two-step, one-pot reaction first involves the formation of an imine intermediate between the aldehyde and an amine (such as ammonia), followed by the in-situ reduction of the imine to the desired methanamine.

Commonly used reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. The choice of reducing agent can be critical for achieving high yields and avoiding side reactions.

Alternatively, a 4-halomethyl-1,8-naphthyridine could serve as a precursor. Nucleophilic substitution of the halide with ammonia or a primary amine would yield the corresponding methanamine derivative.

Other Cross-Coupling Reactions (e.g., Suzuki, Heck, Negishi) for Scaffold Derivatization

Beyond the direct introduction of the methanamine group, the 1,8-naphthyridine scaffold can be further derivatized using a variety of palladium-catalyzed cross-coupling reactions. These reactions are invaluable for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of functional groups.

Suzuki Coupling: This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide or triflate. nih.gov For the 1,8-naphthyridine system, a 4-halo derivative could be coupled with various boronic acids to introduce alkyl, alkenyl, or aryl substituents.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene. wikipedia.org This allows for the introduction of alkenyl substituents onto the 1,8-naphthyridine core.

Negishi Coupling: This reaction utilizes an organozinc reagent as the nucleophilic partner to couple with an organohalide or triflate. oregonstate.edu Organozinc reagents are known for their high reactivity and functional group tolerance. wikipedia.org

Table 2: Comparison of Common Cross-Coupling Reactions for 1,8-Naphthyridine Derivatization

ReactionOrganometallic ReagentElectrophileBond FormedKey Features
SuzukiR-B(OH)2 or R-B(OR')2Ar-X (X=I, Br, Cl, OTf)C-CMild conditions, commercially available reagents, low toxicity of boron byproducts.
HeckAlkeneAr-X (X=I, Br, OTf)C-C (alkenyl)Forms a new C-C bond at an sp2 carbon of the alkene.
NegishiR-ZnXAr-X (X=I, Br, Cl, OTf)C-CHigh reactivity of organozinc reagent, good functional group tolerance.

These cross-coupling reactions provide a powerful toolkit for the medicinal chemist to explore the structure-activity relationships of this compound derivatives by systematically modifying other positions on the heterocyclic scaffold.

Chemical Reactivity and Derivatization of 1,8 Naphthyridin 4 Yl Methanamine

Reactions Involving the Primary Amine Moiety

The primary amine group attached to the 1,8-naphthyridine (B1210474) core is a key site for chemical derivatization. Its nucleophilic nature allows it to participate in a variety of reactions, leading to the formation of new carbon-nitrogen bonds and the construction of more complex molecular architectures.

Amidation and Acylation Reactions

The primary amine of (1,8-Naphthyridin-4-YL)methanamine readily undergoes N-acylation to form amides. This common transformation can be achieved using various acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. masterorganicchemistry.combath.ac.uk The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. masterorganicchemistry.com These reactions are fundamental in peptide synthesis and the creation of a wide array of amide derivatives. bath.ac.uk The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) allows for the direct formation of amides from carboxylic acids under mild conditions. masterorganicchemistry.com

ReactantAcylating AgentConditionsProduct
This compoundAcyl ChlorideBase (e.g., triethylamine), inert solventN-((1,8-Naphthyridin-4-yl)methyl)acetamide
This compoundCarboxylic AnhydrideInert solvent, optional catalystN-((1,8-Naphthyridin-4-yl)methyl)benzamide
This compoundCarboxylic AcidCoupling agent (e.g., DCC), solventCorresponding amide derivative

This table represents typical amidation and acylation reactions and conditions.

Formation of Schiff Bases and Imines

The reaction of this compound with aldehydes or ketones leads to the formation of Schiff bases, also known as imines. wjpsonline.comnih.gov This condensation reaction typically occurs under mild, often acid-catalyzed, conditions and involves the formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. researchgate.net The formation of Schiff bases is a reversible process, and the removal of water can drive the equilibrium towards the product. nih.gov These imine derivatives are valuable intermediates in organic synthesis and can exhibit a range of biological activities. wjpsonline.com

ReactantCarbonyl CompoundConditionsProduct
This compoundAromatic AldehydeMildly acidic pH, solvent (e.g., MeOH)Aromatic Schiff base derivative
This compoundAliphatic KetoneAcid catalyst, removal of waterAliphatic imine derivative

This table illustrates the general synthesis of Schiff bases from this compound.

Cyclization Reactions to Form Fused Heterocycles (e.g., Imidazoles, Triazoles)

The primary amine of this compound can be utilized as a key functional group in the synthesis of fused heterocyclic systems. For instance, reaction with appropriate reagents can lead to the formation of imidazole (B134444) or triazole rings fused to other parts of the molecule. While specific examples for this compound are not detailed in the provided search results, the general reactivity of primary amines allows for such transformations. For example, reactions with α-haloketones can lead to imidazoles, and reactions involving activated azide (B81097) sources can lead to triazoles.

Alkylation and Reductive Alkylation of the Amine

Direct alkylation of the primary amine with alkyl halides can be challenging as it often leads to a mixture of mono- and poly-alkylated products due to the increased nucleophilicity of the resulting secondary amine. masterorganicchemistry.com A more controlled method for introducing alkyl groups is reductive alkylation. designer-drug.com This one-pot procedure involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine. designer-drug.comorganic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) and its derivatives. organic-chemistry.org This method provides a more selective route to secondary and tertiary amines. designer-drug.com

Reaction TypeReagentsConditionsProduct
Direct AlkylationAlkyl HalideBaseMixture of primary, secondary, tertiary amines and quaternary ammonium (B1175870) salt
Reductive AlkylationAldehyde or Ketone, Reducing Agent (e.g., NaBH4)One-pot, various solventsMono- or di-alkylated amine

This table compares direct and reductive alkylation methods for the amine moiety.

Functionalization of the 1,8-Naphthyridine Ring System

The 1,8-naphthyridine ring itself is an electron-deficient system, which influences its reactivity towards nucleophilic substitution. The positions on the ring exhibit different levels of reactivity, allowing for regioselective modifications.

Modifications at N1 and N8 Nitrogen Atoms

The two nitrogen atoms within the 1,8-naphthyridine ring system are key sites for chemical modification, influencing the electronic properties and biological activity of the resulting derivatives. These positions are susceptible to reactions such as N-oxidation and N-alkylation.

N-Oxidation: The formation of 1,8-naphthyridine N-oxides is a known transformation. ucla.edu For instance, the reaction of 1,8-naphthyridine with an oxidizing agent can lead to the corresponding N-monoxide. These N-oxides can serve as intermediates for further functionalization. An example is the synthesis of a 1,8-naphthyridine-N-monoxide complex with neodymium perchlorate, highlighting the ability of the N-oxide to act as a ligand for metal coordination. acs.org

N-Alkylation and Coordination: The nitrogen atoms at the N1 and N8 positions can act as nucleophiles, participating in alkylation reactions or coordinating to metal ions. The quaternization of one of the ring nitrogens is demonstrated in the synthesis of a novel ionic liquid, [1,8-Nap][CETSA], from 2,3-diphenyl-1,8-naphthyridine. nih.gov Furthermore, studies have shown that 1,8-naphthyridine derivatives can selectively bind to metal ions, such as Hg2+, through coordination with both the N1 and N8 atoms, indicating the accessibility of these sites. acs.org While direct N-alkylation of the parent this compound is not extensively detailed, related studies on other naphthyridine isomers suggest this is a viable reaction pathway. electronicsandbooks.com Additionally, modifications at the N-1 position have been shown to influence the cytotoxic activity of 1,8-naphthyridine derivatives. researchgate.net

Transformations of Halogenated Naphthyridine Precursors

The introduction of halogen atoms onto the 1,8-naphthyridine scaffold provides a versatile handle for a wide range of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These halogenated precursors are pivotal in the synthesis of complex, polyfunctional naphthyridine derivatives.

Cobalt-catalyzed cross-coupling reactions have proven particularly effective for the functionalization of electron-deficient halogenated naphthyridines. nih.gov This methodology offers a broad scope and is more effective than some traditional palladium or nickel catalysts which can be deactivated by the N-heterocycle. nih.gov

Alkylation and Arylation Reactions: Chloro- and iodo-naphthyridines readily undergo cross-coupling with various organometallic reagents. For example, cobalt(II) chloride can catalyze the reaction of chloronaphthyridines with alkyl and aryl Grignard reagents. nih.gov Similarly, arylzinc halides participate in smooth cross-coupling reactions in the presence of a cobalt catalyst system, often enhanced by additives like lithium chloride and sodium formate. nih.gov These reactions allow for the introduction of a diverse array of substituents onto the naphthyridine core.

A notable example of stepwise functionalization involves a mixed halogenated naphthyridine. A 1-chloro-4-iodo-2,7-naphthyridine was regioselectively functionalized first at the more reactive iodo-position via a palladium-catalyzed Negishi cross-coupling, followed by a cobalt-catalyzed cross-coupling at the chloro-position. nih.gov This demonstrates the potential for controlled, sequential derivatization.

The following table summarizes representative cobalt-catalyzed cross-coupling reactions of halogenated naphthyridines.

Halogenated NaphthyridineCoupling PartnerCatalyst SystemProductYield (%)Reference
3,6-Dichloro-1,8-dimethyl-2,7-naphthyridine2-Phenylethylmagnesium bromideCoCl₂3-Chloro-6-(2-phenylethyl)-1,8-dimethyl-2,7-naphthyridine80 nih.gov
1-Chloro-2,7-naphthyridine2-Phenylethylmagnesium bromideCoCl₂1-(2-Phenylethyl)-2,7-naphthyridine82 nih.gov
1-Chloro-2,7-naphthyridinePhenylzinc chlorideCoCl₂·2LiCl, HCO₂Na1-Phenyl-2,7-naphthyridine82 nih.gov
2-Chloro-1,6-naphthyridine(4-Methoxyphenyl)zinc chlorideCoCl₂·2LiCl, HCO₂Na2-(4-Methoxyphenyl)-1,6-naphthyridine83 nih.gov

These transformations are crucial for building the molecular complexity required for various applications. For instance, the synthesis of 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide starts from a chlorinated 1,8-naphthyridine precursor. nih.gov

Stereoselective Synthetic Methodologies for Chiral Derivatives

The development of stereoselective synthetic methods to access enantiomerically pure derivatives of this compound is a sophisticated challenge in medicinal chemistry. While the literature does not extensively cover established stereoselective syntheses for this specific molecule, general principles of asymmetric synthesis can be applied to devise potential strategies. The creation of a chiral center, either at the α-carbon of the methanamine group or on a substituent attached to the naphthyridine ring, is of significant interest for developing stereospecific therapeutic agents.

Potential Strategies:

Asymmetric Hydrogenation: If a suitable prochiral precursor, such as an enamine or an imine derived from the naphthyridine core, can be synthesized, asymmetric hydrogenation using a chiral catalyst (e.g., based on rhodium, ruthenium, or iridium) could be a direct route to chiral amines.

Chiral Auxiliaries: A classical approach would involve the use of a chiral auxiliary. This auxiliary could be attached to the amine or another part of the molecule to direct a diastereoselective reaction. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Kinetic Resolution: A racemic mixture of this compound or a derivative could be resolved through enzymatic or chemical kinetic resolution, where one enantiomer reacts faster than the other, allowing for their separation.

Chiral Pool Synthesis: Starting from a readily available chiral building block, a synthetic sequence could be designed to construct the naphthyridine scaffold while retaining the initial stereochemistry.

Computational methods, such as molecular docking and molecular dynamics simulations, can play a crucial role in this area. rsc.org By predicting the interaction of different enantiomers with a biological target, these studies can guide synthetic efforts toward the more active stereoisomer. For example, molecular dynamics simulations have been used to investigate the stability and interactions of 1,8-naphthyridine derivatives within the active site of target proteins. rsc.org Such insights are invaluable for justifying the resource-intensive development of stereoselective syntheses.

While specific, high-yielding stereoselective routes to chiral derivatives of this compound are yet to be widely reported, the foundational principles of asymmetric synthesis provide a clear roadmap for future research in this area.

Advanced Research Applications of 1,8 Naphthyridin 4 Yl Methanamine Derivatives in Medicinal Chemistry Scaffolds Focus on in Vitro and Mechanistic Studies

Role as HIV-1 Integrase Inhibitors

Derivatives of the 1,8-naphthyridine (B1210474) core are central to the design of HIV-1 integrase strand transfer inhibitors (INSTIs). These agents function by preventing the integration of viral DNA into the host genome, a critical step in the HIV replication cycle. The mechanism involves chelating essential metal ions within the enzyme's active site.

The development of potent 1,8-naphthyridine-based integrase inhibitors has been guided by extensive structure-activity relationship (SAR) studies. A key scaffold is the 1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide. Research has shown that modifications at the C4 position of the naphthyridine ring are critical for antiviral potency.

Initial designs featured 4-unsubstituted and 4-hydroxyl analogues which demonstrated powerful inhibition of wild-type (WT) integrase in biochemical assays. nih.gov Further exploration led to the synthesis of 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine derivatives. The introduction of an amino group at the C4 position was found to significantly enhance efficacy. For instance, attaching various substituted benzyl (B1604629) groups to this C4-amino moiety allowed for fine-tuning of the inhibitory activity.

As detailed in the table below, SAR studies revealed that the nature and substitution pattern of the aryl group attached to the C4-amino functionality have a profound impact on the inhibition of the strand transfer (ST) reaction catalyzed by HIV-1 integrase.

Table 1: SAR of C4-Substituted (1,8-Naphthyridin-4-YL)methanamine Derivatives as HIV-1 Integrase Inhibitors

Compound ID C4-Substituent HIV-1 Integrase ST Inhibition IC₅₀ (nM)
5b 4-Fluorobenzylamino 21 ± 3
5c 2,4-Difluorobenzylamino 11 ± 1
5d 3,4-Difluorobenzylamino 18 ± 2
5e 3-Chloro-4-fluorobenzylamino 12 ± 1
5f 3-Fluoro-4-(trifluoromethyl)benzylamino 31 ± 3

Data sourced from in vitro biochemical assays measuring inhibition of the strand transfer (ST) reaction. nih.gov

The primary mechanism by which 1,8-naphthyridine-based INSTIs inhibit HIV-1 integrase is through the chelation of two divalent magnesium ions (Mg²⁺) in the enzyme's active site. nih.govnih.gov The integrase enzyme utilizes these two metal ions, coordinated by the DDE motif (Asp64, Asp116, and Glu152), to catalyze the 3'-processing and strand transfer reactions. nih.gov

The 1-hydroxy-2-oxo-1,8-naphthyridine core is a classic metal-binding pharmacophore. nih.gov The oxygen atoms of the 1-hydroxy group, the 2-oxo group, and the carboxamide side chain at the C3 position form a specific coplanar arrangement. This geometry allows the inhibitor to bind tightly to the two Mg²⁺ ions, displacing the viral DNA end and effectively blocking the catalytic activity of the enzyme. researchgate.net Potentiometric measurements and X-ray crystallography studies on related inhibitors confirm that these types of compounds preferentially chelate one cation in solution, and the resulting metal-inhibitor complex then interacts with the enzyme's active site. nih.gov This chelation is crucial for the potent inhibition of the strand transfer step. nih.gov

A major challenge in anti-HIV therapy is the emergence of drug-resistant viral strains. The first-generation INSTI, Raltegravir, is susceptible to resistance caused by specific mutations in the integrase enzyme, such as Y143R, Q148H/K/R, and G140S. The development of second-generation INSTIs aims to overcome these resistance profiles.

The 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine derivatives have shown significant promise in this area. These compounds maintain potent activity against common Raltegravir-resistant mutants. nih.govmdpi.com For example, the Y143R mutation confers high-level resistance to Raltegravir, but several 4-amino naphthyridine compounds retain excellent potency. This suggests that their binding mode differs from that of Raltegravir and does not rely on the same interaction with the Y143 residue. nih.gov Similarly, these advanced derivatives show improved activity against the clinically significant G140S/Q148H double mutant.

Table 2: In Vitro Efficacy of a Naphthyridine Derivative Against Wild-Type and Raltegravir-Resistant HIV-1

HIV-1 Integrase Genotype EC₅₀ (nM) for Compound 5c
Wild-Type (WT) 7 ± 1
Y143R 5 ± 1
N155H 13 ± 1
G140S/Q148H 18 ± 2

Data sourced from single-round viral infectivity assays. nih.gov

Application as Phosphodiesterase (PDE) Inhibitors

The versatile 1,8-naphthyridine scaffold has also been investigated for its potential to inhibit phosphodiesterases (PDEs), a family of enzymes that regulate the levels of intracellular second messengers, cyclic AMP (cAMP) and cyclic GMP (cGMP).

Phosphodiesterase 10A (PDE10A) is highly expressed in the brain's striatum, and its inhibition is a promising strategy for treating neuropsychiatric disorders like schizophrenia. In the search for novel PDE10A inhibitors, various heterocyclic scaffolds have been explored.

While a related isomer, 1,7-naphthyridine, showed a good balance of potency and solubility, a derivative featuring the 1,8-naphthyridine core was also synthesized and evaluated. nih.gov Although this specific compound did not ultimately show acceptable potency compared to other isomers in that particular series, its investigation highlights the exploration of the 1,8-naphthyridine scaffold in this therapeutic area. nih.gov SAR studies on the broader class of naphthyridine isomers indicated that achieving a balance between PDE10A potency, selectivity over other PDE subtypes, and favorable physicochemical properties like solubility is a key challenge. nih.gov

Table 3: In Vitro Potency of a 1,8-Naphthyridine Derivative against PDE10A

Compound ID Core Scaffold PDE10A Kᵢ (nM)
8 1,8-Naphthyridine 18

Data sourced from in vitro enzyme inhibition assays. nih.gov

Phosphodiesterase 5 (PDE5) specifically hydrolyzes cGMP and is the target of drugs used to treat erectile dysfunction and pulmonary hypertension. The potential for 1,8-naphthyridine derivatives to act as PDE5 inhibitors has been considered within broader screening efforts.

In a study focused on developing selective inhibitors for PDE4, a series of compounds based on the 1,8-naphthyridin-2(1H)-one skeleton were synthesized. nih.gov As part of the characterization, these compounds were tested for their selectivity against other PDE isoforms, including PDE1, PDE2, PDE3, and PDE5. The results from this research indicated that the synthesized 1,8-naphthyridin-2(1H)-one derivatives were highly selective for PDE4 and exhibited no inhibitory effect on PDE5 at the tested concentrations. nih.gov This finding underscores the scaffold's potential for achieving high selectivity for specific PDE family members.

Development of Sphingomyelin (B164518) Synthase 2 (SMS2) Inhibitors

Sphingomyelin synthase 2 (SMS2) has emerged as a significant drug target for a variety of cardiovascular and metabolic diseases. nih.gov Researchers have identified 1,8-naphthyridin-2-one derivatives as potent and selective inhibitors of SMS2. nih.govsci-hub.se The inhibition of SMS2 is considered beneficial for treating conditions like atherosclerosis and managing inflammatory responses. sci-hub.senih.gov

A key challenge in developing SMS2 inhibitors is achieving high selectivity over its isoform, SMS1, to avoid adverse effects associated with SMS1 inhibition, such as lipid storage disorders and impaired insulin (B600854) secretion. sci-hub.se Through modifications of a high-throughput screening hit, a 2-quinolone compound, researchers have successfully developed 1,8-naphthyridin-2-one derivatives that exhibit nanomolar inhibitory concentrations against SMS2 with significant selectivity over SMS1. nih.govnih.gov For instance, the compound designated as 37 , a 1,8-naphthyridin-2-one derivative, was identified as a potent and selective SMS2 inhibitor. nih.gov This selectivity is crucial as SMS1 deficiency can lead to undesirable side effects. sci-hub.se In vivo studies in mice demonstrated that treatment with such derivatives led to a significant reduction in hepatic sphingomyelin levels, indicating their potential as effective tools for studying the role of the SMS2 enzyme and developing treatments for related diseases. nih.gov

Pathogenic variants of SMS2 have been shown to disrupt the lipid landscapes within the secretory pathway, leading to an accumulation of sphingomyelin in the endoplasmic reticulum and imbalances in cholesterol organization. biorxiv.orgelifesciences.orgtandfonline.com This underscores the importance of finely regulating SMS2 activity and the potential therapeutic value of its selective inhibitors.

Contributions to Anticancer Agent Research

Derivatives of 1,8-naphthyridine have shown considerable promise as anticancer agents, acting through various mechanisms to inhibit cancer cell proliferation. ekb.egnih.gov

Inhibition of Specific Kinases (e.g., Aurora Kinases)

The Aurora kinase family plays a crucial role in mitosis, and their overexpression is linked to the development of several cancers. invivochem.com Consequently, inhibiting these kinases is a key strategy in cancer therapy. invivochem.com Computational studies have been employed to identify novel inhibitors of Aurora A kinase. nih.gov While research on natural Aurora kinase inhibitors from sources like peppers is ongoing, synthetic derivatives of 1,8-naphthyridine are also being explored for their kinase inhibitory potential. invivochem.com

Mechanisms of Action (e.g., Topoisomerase Inhibition, DNA Intercalation)

A primary mechanism by which 1,8-naphthyridine derivatives exert their anticancer effects is through the inhibition of topoisomerases, enzymes critical for DNA replication and repair. nih.govresearchgate.net These compounds can act as topoisomerase poisons by stabilizing the covalent complex between the enzyme and DNA, leading to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis. researchgate.net

Specifically, derivatives have been shown to inhibit both topoisomerase I and topoisomerase II. nih.govresearchgate.net For example, a series of 1,8-naphthyridine derivatives conjugated to substituted phenyl rings were designed as potential topoisomerase II inhibitors. nih.gov Molecular docking studies have suggested that these compounds can bind within the etoposide (B1684455) binding pocket of topoisomerase IIβ. nih.gov

Furthermore, the planar structure of the 1,8-naphthalimide (B145957) chromophore, a related class of compounds, allows it to intercalate between DNA base pairs. mdpi.comnih.gov This intercalation distorts the DNA helix, can inhibit the activity of topoisomerase II, and ultimately trigger apoptosis in tumor cells. mdpi.com The ability of these compounds to intercalate with DNA is a key aspect of their anticancer activity. nih.govnih.gov

In Vitro Cell Cycle Arrest and Apoptosis Induction

Numerous in vitro studies have demonstrated the ability of 1,8-naphthyridine derivatives to induce cell cycle arrest and apoptosis in various cancer cell lines. ekb.egnih.govresearchgate.net For instance, halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have displayed potent cytotoxicity against pancreatic (MIAPaCa) and leukemia (K-562) cancer cell lines, with IC₅₀ values in the sub-micromolar range. ekb.eg Another study reported that a novel 4-phenyl-1,8-naphthyridine derivative induced a powerful anti-proliferative effect on carcinoma cells. nih.gov

The induction of apoptosis is a common outcome of treatment with these compounds. researchgate.netnih.gov Mechanistic studies have revealed that this can be triggered by various cellular alterations, including changes in mitochondrial membrane potential. nih.gov Some derivatives have been shown to induce cell cycle arrest at different phases, such as the S and G1/S phases, which then leads to apoptosis. nih.gov For example, pyrazolo-naphthyridine derivatives were found to cause G0/G1 cell cycle arrest in treated cancer cells. researchgate.net

In Vitro Cytotoxicity of 1,8-Naphthyridine Derivatives
CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 47 (Halogen substituted 1,8-naphthyridine-3-caboxamide)MIAPaCa (Pancreatic)0.41 ekb.eg
Compound 47 (Halogen substituted 1,8-naphthyridine-3-caboxamide)K-562 (Leukemia)0.77 ekb.eg
Compound 36 (Halogen substituted 1,8-naphthyridine-3-caboxamide)PA-1 (Ovarian)1.19 ekb.eg
Compound 29 (Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl)PA-1 (Ovarian)0.41 ekb.eg
Compound 29 (Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl)SW620 (Colon)1.4 ekb.eg
Compound 12 (1,8-naphthyridine-3-carboxamide)HBL-100 (Breast)1.37 nih.gov
Compound 17 (1,8-naphthyridine-3-carboxamide)KB (Oral)3.7 nih.gov
Compound 22 (1,8-naphthyridine-3-carboxamide)SW-620 (Colon)3.0 nih.gov
Compound 22 (1-propargyl-1,8-naphthyridine-3-carboxamide)VariousHigh Cytotoxicity mdpi.com
Compound 31 (1-propargyl-1,8-naphthyridine-3-carboxamide)VariousHigh Cytotoxicity mdpi.com
Compound 34 (1-propargyl-1,8-naphthyridine-3-carboxamide)VariousHigh Cytotoxicity mdpi.com

Antimicrobial and Antifungal Activity Studies

The 1,8-naphthyridine core is a well-established pharmacophore in antimicrobial agents, with nalidixic acid being the first synthetic quinolone antibiotic. nih.gov Research continues to explore the potential of novel derivatives against a range of microbial pathogens. researchgate.netnih.gov

In Vitro Antibacterial Efficacy

Derivatives of 1,8-naphthyridine have demonstrated notable in vitro antibacterial activity. researchgate.netnih.gov While some derivatives may not show direct, potent antibacterial effects on their own, they can act synergistically to enhance the activity of existing antibiotics, such as fluoroquinolones, against multi-resistant bacterial strains. researchgate.netrsc.org This potentiation of antibiotic activity is a significant finding in the fight against antibiotic resistance. researchgate.net

Studies have evaluated the minimum inhibitory concentration (MIC) of various 1,8-naphthyridine derivatives against clinically relevant bacteria like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.netrsc.org For example, certain derivatives, when used in combination with norfloxacin, ofloxacin, and lomefloxacin, were able to decrease the MIC of these antibiotics. researchgate.net The mechanism for this synergy may involve the inhibition of bacterial resistance mechanisms like efflux pumps or a shared mechanism of action targeting DNA gyrase. researchgate.net

Other research has focused on synthesizing derivatives with intrinsic antibacterial properties. For instance, some 1,8-naphthyridine derivatives have shown good activity against Proteus vulgaris and S. aureus. nih.gov The introduction of specific substituents, such as a bromine atom at the C-6 position of the naphthyridine scaffold, has been shown to enhance antibacterial activity. nih.gov

In Vitro Antimicrobial Activity of 1,8-Naphthyridine Derivatives
Derivative TypeTarget OrganismObserved EffectReference
7-acetamido-1,8-naphthyridin-4(1H)-oneMulti-resistant E. coli, P. aeruginosa, S. aureusPotentiates activity of fluoroquinolones researchgate.net
3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamideMulti-resistant E. coli, P. aeruginosa, S. aureusPotentiates activity of fluoroquinolones researchgate.net
Derivatives 23a–d, 24a–bP. vulgarisGood activity nih.gov
Derivatives 25a–bS. aureusGood activity nih.gov
Hydrazono and azo derivatives with 4-chlorophenyl ring (26–29)B. subtilis, S. aureus, E. coli, P. aeruginosa, A. niger, C. albicansActivity comparable to ampicillin (B1664943) and griseofulvin nih.gov
2-Bromo-N-(3-aryl-1,8-naphthyridin-2-yl)thiazole-4-carboxamide derivatives (62a–b)S. aureus, E. coli, A. niger, A. flavusHigh antimicrobial efficacy nih.gov
2-(2-(3-Nitrophenyl)-1,8-naphthyridin-3-yl)-5-phenyl-1,3,4-oxadiazoles with 4-hydroxy (61c) or 4-fluoro (61f)S. aureus, E. coli, A. niger, C. metapsilosisMost active in the series nih.gov
ANA-12 (1,8-naphthyridine-3-carbonitrile derivative)Mycobacterium tuberculosis H37RvMIC of 6.25 μg mL−1

In the realm of antifungal research, while the focus has been extensive on antibacterial properties, some 1,8-naphthyridine derivatives have also been screened for their efficacy against pathogenic fungi like Aspergillus niger and Candida albicans. nih.gov For example, hydrazono and azo derivatives with a 4-chlorophenyl substituent showed activity comparable to the standard antifungal griseofulvin. nih.gov Similarly, certain thiazole-4-carboxamide (B1297466) and oxadiazole derivatives of 1,8-naphthyridine have demonstrated notable antifungal effects in vitro. nih.gov

In Vitro Antifungal Spectrum of Activity

Derivatives of the 1,8-naphthyridine scaffold have been the subject of extensive investigation for their potential as antimicrobial agents. Various studies have synthesized and evaluated these compounds against a range of fungal pathogens, revealing a promising spectrum of activity. The structural modifications on the naphthyridine core have been shown to significantly influence the potency and breadth of their antifungal effects.

For instance, a series of 9-(3-fluoro-4-methoxyphenyl)-6-aryl- researchgate.netnih.govtandfonline.comtriazolo[4,3-a] researchgate.netnih.govnaphthyridine derivatives demonstrated considerable in vitro activity against Aspergillus flavus and Fusarium oxysporum, with some compounds showing maximal inhibition zones compared to the standard drug, amphotericin B. nih.gov Similarly, certain 2-Bromo-N-(3-aryl-1,8-naphthyridin-2-yl)thiazole-4-carboxamide and N-(3-aryl-1,8-naphthyridin-2-yl)-5-(2-methyl-1,8-naphthyridin-3-yl)thiazol-2-amine derivatives have been evaluated against Aspergillus niger and Candida albicans. nih.gov Notably, compounds containing a chloro substituent exhibited the highest activity, with Minimum Inhibitory Concentration (MIC) values ranging from 35.5 to 75.5 μg/mL when compared to griseofulvin. nih.gov

Further research into 3-(2-methyl-1,8-naphthyridin-3-yl) ureas identified compounds active against fungal strains such as Alternaria alternata and F. oxysporum. nih.gov Hydrazono and azo derivatives of 1,8-naphthyridine have also been assessed, with compounds featuring a 4-chlorophenyl substituent on a pyrazolinone or pyrazole (B372694) nucleus showing the most activity against A. niger and C. albicans, comparable to standard antifungal agents. nih.gov

Table 1: In Vitro Antifungal Activity of Selected 1,8-Naphthyridine Derivatives

Derivative Class Fungal Species Observed Activity Reference
9-(3-fluoro-4-methoxyphenyl)-6-aryl- researchgate.netnih.govtandfonline.comtriazolo [4,3-a] researchgate.netnih.govnaphthyridines Aspergillus flavus, Fusarium oxysporum Maximal inhibition zones comparable to amphotericin B nih.gov
N-(3-aryl-1,8-naphthyridin-2-yl)thiazol-2-amines (with chloro substituent) Aspergillus niger, Candida albicans MIC values: 35.5–75.5 μg/mL nih.gov
3-(2-methyl-1,8-naphthyridin-3-yl) ureas Alternaria alternata, Fusarium oxysporum Active against tested strains nih.gov
Hydrazono/Azo derivatives (with 4-chlorophenyl ring) Aspergillus niger, Candida albicans Activity comparable to griseofulvin nih.gov

Antileishmanial Activity and SAR In Vitro

Visceral leishmaniasis remains a significant global health issue, and the search for new, effective treatments is urgent. researchgate.netnih.gov The 1,8-naphthyridine scaffold has emerged as a promising starting point for the development of novel antileishmanial drugs. An initial high-throughput screen against Leishmania donovani identified an 8-hydroxynaphthyridine derivative as a potent hit with a pEC₅₀ of 6.5 and approximately 100-fold selectivity over the human THP-1 cell line. researchgate.net

Subsequent structure-activity relationship (SAR) studies have provided critical insights into the features necessary for antileishmanial activity. The 8-hydroxyl group on the naphthyridine core was found to be crucial; its removal or methylation resulted in a significant loss of antiparasitic activity. researchgate.netnih.gov Similarly, the replacement of a 1,2,4-triazole (B32235) ring, present in early potent analogues, with an oxadiazole to remove a nucleophilic N-H also led to decreased activity. researchgate.netnih.gov

Further studies on fused 1,8-naphthyridines evaluated against Leishmania infantum demonstrated that the 1,8-derivatives generally exhibit greater leishmanicidal activity than their 1,5-naphthyridine (B1222797) counterparts. tandfonline.com The presence of a nitrogen atom in a ring fused to the naphthyridine core was important for enhancing the activity in both series. tandfonline.com Interestingly, the aromatization of the pyridine (B92270) ring had differing effects: it decreased activity in the 1,5-naphthyridines but increased it in the 1,8-naphthyridine derivatives. tandfonline.com The investigation into the mode of action for some 8-hydroxy derivatives suggested that their activity was driven by the sequestration of divalent metal cations. nih.govnih.gov

Table 2: In Vitro Antileishmanial Activity and SAR of Selected 1,8-Naphthyridine Derivatives

Compound/Series Target Activity Metric (pEC₅₀) Key SAR Finding Reference
8-Hydroxynaphthyridine (Initial Hit) L. donovani 6.5 Potent initial hit with good selectivity. researchgate.net
8-Hydroxy Naphthyridine Analogues L. donovani - Removal or methylation of the 8-hydroxyl group leads to loss of activity. researchgate.netnih.gov
Triazole vs. Oxadiazole Replacement L. donovani - Replacement of triazole with oxadiazole results in loss of activity. researchgate.netnih.gov
Fused 1,8-Naphthyridines L. infantum - Show greater activity than 1,5-naphthyridine derivatives. tandfonline.com
Aromatized Fused 1,8-Naphthyridines L. infantum - Aromatization of the pyridine ring increases antileishmanial activity. tandfonline.com

Investigations into Anti-inflammatory and Anti-aggressive Properties

The therapeutic potential of 1,8-naphthyridine derivatives extends to immunomodulation and anti-inflammatory effects. Research has shown that this chemical scaffold can serve as a basis for developing agents that modulate inflammatory responses in vitro. researchgate.netnih.govnih.gov

Specifically, a series of 1,8-naphthyridine-3-carboxamide derivatives were synthesized and evaluated for their anti-inflammatory activity. researchgate.netnih.gov The in vitro screening assays, utilizing murine bone marrow-derived dendritic cells, demonstrated that these compounds could modulate the levels of cytokines and chemokines secreted by these immune cells. researchgate.netnih.gov This modulation indicates a potential mechanism for their anti-inflammatory effects. One particular 1-propargyl-1,8-naphthyridine-3-carboxamide derivative showed significant anti-inflammatory activity in these assays. nih.gov These findings highlight the potential of the 1,8-naphthyridine core as a privileged scaffold for designing novel anti-inflammatory agents. researchgate.netnih.govnih.gov

There is currently no available research data regarding the anti-aggressive properties of this compound or its derivatives.

Table 3: In Vitro Anti-inflammatory Activity of 1,8-Naphthyridine Derivatives

Derivative Class Assay System Mechanism/Finding Reference
1,8-Naphthyridine-3-carboxamides Murine bone marrow-derived dendritic cells Modulation of cytokine and chemokine levels. researchgate.netnih.gov
1-Propargyl-1,8-naphthyridine-3-carboxamides Murine bone marrow-derived dendritic cells A specific derivative showed significant anti-inflammatory activity. nih.gov

Inhibition of Other Enzymes (e.g., RNase H) (in vitro)

Beyond their antimicrobial and anti-inflammatory potential, 1,8-naphthyridine derivatives have been developed as specific enzyme inhibitors. A notable example is their activity against the Ribonuclease H (RNase H) domain of the HIV-1 reverse transcriptase (RT), which is an essential enzyme for viral replication.

Researchers have designed and synthesized a series of 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds intended to bind to the RNase H active site. nih.gov The core scaffold features a 1-N-hydroxyl group, a 2-oxo group, and the 8-naphthyridine nitrogen, which together form a metal-chelating motif crucial for inhibitory action. nih.gov

In vitro assays confirmed that these compounds interfere with the enzymatic cleavage of the RNA-DNA substrate by RNase H. nih.gov The inhibitory potency varied among the derivatives, with compound XZ460 being a more potent inhibitor of wild-type HIV-1 replication (EC₅₀ of 94 nM) compared to compounds XZ456 and XZ462 (EC₅₀s of 1.22 μM and 1.5 μM, respectively). nih.gov These results demonstrate that the 1,8-naphthyridine scaffold can be effectively tailored to create specific and potent inhibitors of viral enzymes like RNase H. nih.gov

Table 4: In Vitro Inhibition of HIV-1 RNase H by 1,8-Naphthyridine Derivatives

Compound Target Enzyme Activity Metric (EC₅₀) Key Feature Reference
XZ456 HIV-1 Reverse Transcriptase (RNase H domain) 1.22 μM 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine scaffold nih.gov
XZ460 HIV-1 Reverse Transcriptase (RNase H domain) 94 nM 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine scaffold nih.gov
XZ462 HIV-1 Reverse Transcriptase (RNase H domain) 1.5 μM 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine scaffold nih.gov

Computational and Theoretical Investigations

Quantum Chemical Studies (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. For 1,8-naphthyridine (B1210474) derivatives, DFT studies have been employed to determine their stability and electronic properties. dntb.gov.uaresearchgate.net These studies often involve calculating parameters like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org This method is extensively used to understand the interaction between a ligand, such as a derivative of (1,8-Naphthyridin-4-YL)methanamine, and its biological target, typically a protein receptor.

Several studies have utilized molecular docking to explore the potential of 1,8-naphthyridine derivatives as therapeutic agents. For instance, in a study investigating anti-breast cancer agents, several novel 1,8-naphthyridine derivatives showed better binding energy to the human estrogen receptor (PDB ID: 1ERR) than the standard drug, Tamoxifen. dntb.gov.uaresearchgate.net Specifically, compounds C3 and C13 exhibited superior docking scores of -147.054 and -147.819 Kcal/mol, respectively, compared to Tamoxifen's score of -137.807 Kcal/mol. dntb.gov.uaresearchgate.net

In another study focused on anti-Parkinson's agents, newly synthesized 1,8-naphthyridine derivatives demonstrated good binding efficiency towards the A2A receptor. nih.gov Compound 10c and 13b from this study showed high docking scores of -8.407 and -8.562, respectively. nih.gov Similarly, in the context of anti-mycobacterial agents, molecular docking analysis of a 1,8-naphthyridine-3-carbonitrile (B1524053) derivative (ANA-12) was performed against the enoyl-ACP reductase (InhA) from M. tuberculosis (PDB-4TZK), revealing a docking score of -8.424 kcal/mol. rsc.orgnih.gov

These docking studies highlight the potential of the 1,8-naphthyridine scaffold to effectively bind to various biological targets, suggesting that this compound could serve as a valuable starting point for designing potent inhibitors.

Table 1: Molecular Docking Scores of Selected 1,8-Naphthyridine Derivatives

Compound/Derivative Target Docking Score (kcal/mol) Reference
Compound C3 Human Estrogen Receptor -147.054 dntb.gov.uaresearchgate.net
Compound C13 Human Estrogen Receptor -147.819 dntb.gov.uaresearchgate.net
Tamoxifen (Standard) Human Estrogen Receptor -137.807 dntb.gov.uaresearchgate.net
Compound 10c A2A Receptor -8.407 nih.gov
Compound 13b A2A Receptor -8.562 nih.gov
ANA-12 Enoyl-ACP Reductase (InhA) -8.424 nih.gov

In Silico Pharmacokinetic Predictions (Computational ADMET)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial for predicting the pharmacokinetic properties of a drug candidate early in the discovery process. alliedacademies.orgunar.ac.id These computational predictions help in identifying compounds with favorable drug-like properties.

For several 1,8-naphthyridine derivatives, in silico ADMET predictions have been performed. In the study of anti-breast cancer agents, the predicted drug-likeness and pharmacokinetic properties of compounds C3 and C13 were found to be within the acceptable range for drug development. dntb.gov.uaresearchgate.net Similarly, for anti-mycobacterial 1,8-naphthyridine-3-carbonitrile analogues, in silico predictions were used to assess their ADMET properties. rsc.org Another study on 1,8-naphthyridine-3-carboxylic acid analogues also employed computational methods to predict their pharmacokinetic parameters. nih.govrsc.org

These studies collectively suggest that the 1,8-naphthyridine scaffold can be modified to produce derivatives with favorable ADMET profiles, a critical aspect for the development of new drugs.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Methodologies

Both Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) are key strategies in modern drug discovery. SBDD relies on the known 3D structure of the biological target, while LBDD is used when the structure of the target is unknown and is based on the knowledge of molecules that bind to it.

The development of 1,8-naphthyridine derivatives has benefited from these design methodologies. For example, the design of novel 1,8-naphthyridine-3-carbonitrile analogues as anti-mycobacterial agents involved a molecular hybridization approach, which can be considered a form of ligand-based design. rsc.orgnih.gov The subsequent molecular docking studies on these compounds against a known target (InhA) also incorporate elements of SBDD. rsc.orgnih.gov

Furthermore, the design of 1,8-naphthyridine derivatives as potential topoisomerase II inhibitors involved synthesizing a series of compounds with modifications at the N1 position and evaluating their activity, a process guided by LBDD principles. nih.gov The subsequent docking of the most active compounds into the etoposide (B1684455) binding pocket of topoisomerase IIβ represents an SBDD approach to rationalize their activity. nih.gov

The successful application of both SBDD and LBDD to 1,8-naphthyridine derivatives underscores the versatility of this scaffold in drug design campaigns targeting a wide range of diseases. nih.gov

Coordination Chemistry and Material Science Applications

Ligand Design for Metal Complexes and Coordination Polymers

The 1,8-naphthyridine (B1210474) moiety is well-documented for its strong binding affinity towards a variety of metal ions. psu.edu This characteristic is central to its use in designing ligands for both discrete metal complexes and extended coordination polymers. The nitrogen atoms of the naphthyridine ring can act as a chelating or bridging unit, facilitating the formation of intricate and stable architectures.

While extensive research exists for various substituted 1,8-naphthyridine ligands, detailed studies specifically employing (1,8-Naphthyridin-4-YL)methanamine are less common. However, the principles of ligand design derived from related compounds can be applied. For instance, derivatives like N,N'-bisbenzyl-2,7-diamino-1,8-naphthyridine have been successfully used to create one-dimensional chain structures through intermolecular π–π stacking interactions in their metal complexes. rsc.org Similarly, flexible ligands such as bis(7-methyl-1,8-naphthyridine-2-ylamino)methane have been shown to adopt various coordination modes, including κ4-chelating and κ2-bridging, leading to the formation of polynuclear metal complexes. rsc.org

The aminomethyl group in this compound introduces an additional coordination site, allowing for the formation of more complex structures or for post-synthetic modification of the resulting coordination compounds. This functional group can either coordinate directly to a metal center or serve as a point of attachment for other functional moieties. The design of such ligands is crucial for developing materials with tailored properties, including specific catalytic activities or luminescent responses.

Coordination polymers, which are extended networks of metal ions linked by organic ligands, represent a significant area of application for 1,8-naphthyridine-based ligands. The ability of the 1,8-naphthyridine unit to bridge metal centers is fundamental to the construction of these multidimensional structures. researchgate.netmdpi.comrsc.org While specific examples using this compound are not widely reported, the general principles suggest its potential in forming robust and functional coordination polymers.

Luminescent Properties of 1,8-Naphthyridine-Based Metal Complexes

Metal-organic compounds based on 1,8-naphthyridine are known for their strong luminescent properties, making them attractive for applications in light-emitting diodes (LEDs) and chemical sensors. psu.edunih.gov The coordination of the naphthyridine ligand to metal ions, particularly those with d10 electronic configurations like Zn(II), can enhance the intrinsic fluorescence of the ligand.

For example, the zinc(II) complex of N,N'-bisbenzyl-2,7-diamino-1,8-naphthyridine exhibits a high emission quantum yield of 0.59 in methanol. rsc.org In the solid state, this complex displays a broad emission band, which is attributed to excimeric interactions between the 1,8-naphthyridine moieties. psu.edu Similarly, zinc(II) complexes of bis(7-methyl-1,8-naphthyridine-2-ylamino)methane show intense blue fluorescent emissions in various solvents and in the solid state. rsc.org The table below summarizes the luminescent properties of some representative 1,8-naphthyridine-based zinc complexes.

CompoundSolventEmission Max (λ_max, nm)Solid-State Emission (nm)Reference
[Zn(N,N'-bisbenzyl-2,7-diamino-1,8-naphthyridine)₂(OAc)₂]Methanol-400-600 psu.edursc.org
bis(7-methyl-1,8-naphthyridine-2-ylamino)methane (Ligand L)CH₂Cl₂, CH₃CN, CH₃OH380-410416 rsc.org
Zn₂(L)₂(OH)₃CH₂Cl₂, CH₃CN, CH₃OH380-410463 rsc.org
[Zn₄(L)₂(OAc)₆(OH)₂]CH₂Cl₂, CH₃CN, CH₃OH380-410490 rsc.org
[Zn₅(L)₂(OAc)₁₀]nCH₂Cl₂, CH₃CN, CH₃OH380-410451 rsc.org

These findings highlight the potential of 1,8-naphthyridine ligands to create highly luminescent materials. The specific electronic and structural contributions of the this compound ligand would likely influence the photophysical properties of its corresponding metal complexes, although detailed experimental data is not yet available. The emission color and efficiency can often be tuned by modifying the substituents on the naphthyridine ring or by changing the metal ion. nih.gov

Applications in Catalysis (if reported)

The use of 1,8-naphthyridine derivatives as ligands in catalysis is an emerging area of research. researchgate.net Their ability to stabilize metal centers in specific geometries and electronic states can lead to highly efficient and selective catalysts. For instance, copper(I) complexes incorporating functionalized 1,8-naphthyridine ligands have been reported to catalyze cross-coupling reactions.

While there are no specific reports on the catalytic applications of metal complexes derived from this compound, related systems have shown promise. The general synthetic accessibility of 1,8-naphthyridine derivatives allows for the systematic modification of the ligand structure to optimize catalytic performance. organic-chemistry.orgacs.orgnih.gov The presence of the aminomethyl group could also be exploited to anchor the catalytic complex to a solid support, facilitating catalyst recovery and reuse.

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Pathways

The synthesis of 1,8-naphthyridine (B1210474) derivatives has traditionally relied on classic reactions like the Friedländer synthesis, which is considered one of the simplest methods with higher yields. nih.gov However, the demand for more environmentally friendly, atom-economical, and efficient synthetic routes is driving current research. kthmcollege.ac.in

Future efforts are likely to focus on:

Green Chemistry Approaches: The use of water as a solvent and catalysts like lithium hydroxide (B78521) (LiOH) represents a move towards more sustainable synthesis. kthmcollege.ac.in Further exploration of green catalysts and solvent systems is a key area of future research.

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for building complex molecules like 1,8-naphthyridines in a single step from simple starting materials. kthmcollege.ac.inorganic-chemistry.org Developing novel MCRs or enhancing the efficiency of existing ones will be crucial for generating diverse libraries of derivatives for biological screening. kthmcollege.ac.in

Metal-Catalyzed Syntheses: Copper-catalyzed reactions have shown promise in the synthesis of 3-substituted 1,8-naphthyridines. kthmcollege.ac.in Research into other metal catalysts and reaction conditions could lead to more versatile and regioselective synthetic methods. organic-chemistry.org

Ultrasonic Irradiation: The application of ultrasound in the synthesis of 2-phenyl-1,8-naphthyridine (B10842077) derivatives has demonstrated improved reaction rates and yields, highlighting the potential of this green chemistry technique. ekb.eg

A significant challenge lies in the development of synthetic methods that allow for precise control over the substitution patterns on the naphthyridine core, which is essential for fine-tuning the biological activity of the resulting compounds.

Exploration of Undiscovered Biological Targets and Mechanistic Insights (in vitro)

While 1,8-naphthyridine derivatives are known to exhibit a range of biological activities, including anticancer and anti-inflammatory effects, the full spectrum of their molecular targets remains largely uncharted. nih.govnih.gov Future in vitro research should aim to:

Identify Novel Protein Targets: High-throughput screening of (1,8-Naphthyridin-4-YL)methanamine derivatives against diverse panels of kinases, enzymes, and receptors could reveal previously unknown biological targets.

Elucidate Mechanisms of Action: For compounds showing promising activity, detailed in vitro studies are necessary to understand their precise mechanism of action. For instance, some naphthyridines act as topoisomerase II inhibitors or have antimitotic effects by interacting with microtubules. nih.gov Unraveling these pathways at a molecular level is critical.

Investigate Resistance Mechanisms: As with any potential therapeutic agent, understanding the mechanisms by which cells might develop resistance to 1,8-naphthyridine-based compounds is vital for designing next-generation drugs that can overcome this challenge.

A key challenge is the often-complex polypharmacology of such compounds, where they may interact with multiple targets, making it difficult to attribute the observed biological effect to a single mechanism.

Advanced Structure-Activity Relationship Elucidation and Rational Design

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of drug candidates. For 1,8-naphthyridine derivatives, SAR studies have provided valuable insights. For example, it's known that for certain anticancer 1,8-naphthyridines, an aminopyrrolidine group at the C-7 position, a 2'-thiazolyl group at the N-1 position, and a carboxyl group at the C-3 position are important for cytotoxicity. nih.gov

Future research in this area should focus on:

High-Throughput SAR: Combining combinatorial synthesis with high-throughput screening will allow for the rapid exploration of a vast chemical space around the this compound core.

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the biological target and then growing or linking them to create more potent leads. This can be a more efficient way to explore the chemical space and develop novel derivatives.

Bioisosteric Replacement: Systematically replacing functional groups with other groups that have similar physical or chemical properties (bioisosteres) can lead to improvements in potency, selectivity, and pharmacokinetic properties.

The main challenge is to develop a comprehensive understanding of how different substituents on the 1,8-naphthyridine ring influence its interaction with various biological targets.

Integration of Computational Modeling with Experimental Validation

Computational modeling has become an indispensable tool in modern drug discovery. For 1,8-naphthyridine derivatives, quantitative structure-activity relationship (QSAR) studies have been employed to correlate the structural features of the compounds with their biological activity. nih.govwalisongo.ac.id

The future integration of computational and experimental approaches will involve:

Advanced QSAR Models: Developing more predictive QSAR models using larger and more diverse datasets of 1,8-naphthyridine derivatives. nih.gov These models can then be used to virtually screen new compound ideas before they are synthesized.

Molecular Docking and Dynamics Simulations: These computational techniques can provide detailed insights into how this compound derivatives bind to their biological targets at the atomic level. This information is invaluable for rational drug design.

In Silico ADMET Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates, helping to identify potential liabilities early in the drug discovery process.

A significant challenge is to ensure that the computational models are robust and accurately reflect the complexities of biological systems. Continuous validation of computational predictions with experimental data is therefore essential for the successful application of these methods. nih.gov

Q & A

Q. What are the primary synthetic strategies for preparing (1,8-naphthyridin-4-yl)methanamine derivatives?

Methodological Answer: The synthesis of 1,8-naphthyridine derivatives typically involves condensation reactions. A common approach starts with formylation of 7-methyl-2-phenyl-1,8-naphthyridin-4-ol via the Vilsmeier–Haack reaction to yield 4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridine-3-carbaldehyde, a key intermediate. Subsequent reactions include:

  • Claisen-Schmidt condensation with aryl aldehydes and ketones in ethanol using Mg-Al hydrotalcite as a catalyst (yields: 78–89.55%) .
  • Cyclization with urea or thiourea under acidic reflux conditions to form pyrimidinone or thione derivatives (yields: 51–67%) .
  • Mannich-type reactions with p-aminoacetophenone to generate Schiff base derivatives (yields: 82–84%) .

Q. How are this compound derivatives characterized in academic research?

Methodological Answer: Characterization relies on a combination of analytical techniques:

  • Melting Points : Used to assess purity (e.g., 290–292°C for pyrimidinone derivatives) .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 501 for fluorophenyl derivatives) .
  • Elemental Analysis : Validates empirical formulas (e.g., C30H23FN4O2 requires C: 70.41%, found: 70.96%) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress using solvent systems like chloroform:methanol (4:1) .

Advanced Research Questions

Q. How can researchers optimize low yields in cyclization reactions of 1,8-naphthyridine derivatives?

Methodological Answer: Low yields (e.g., 51% for pyrimidinone 5d ) often arise from incomplete cyclization or side reactions. Optimization strategies include:

  • Catalyst Screening : Replacing Mg-Al hydrotalcite with Lewis acids like ZnCl₂ to enhance reaction efficiency.
  • Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Temperature Control : Prolonged reflux (10+ hours) ensures complete cyclization .
  • Purification Techniques : Recrystallization from ethanol or n-butanol improves yield and purity .

Q. How should researchers address contradictory spectral data during structural elucidation?

Methodological Answer: Contradictions in spectral data (e.g., mismatched MS or elemental analysis) require:

  • Cross-Validation : Combine NMR (¹H/¹³C) with High-Resolution MS (HRMS) to resolve ambiguities.
  • X-ray Crystallography : Definitive structural confirmation, especially for polymorphic compounds .
  • Computational Modeling : Compare experimental IR/UV spectra with density functional theory (DFT)-predicted spectra .

Q. What computational tools are recommended for predicting ADMET properties of 1,8-naphthyridine derivatives?

Methodological Answer:

  • In Silico Platforms : Use SwissADME or ProTox-II to predict bioavailability, solubility, and toxicity.
  • PASS Analysis : Predicts biological activity spectra (e.g., antitumor potential) .
  • Molecular Dynamics (MD) Simulations : Assess binding affinity to target proteins (e.g., kinase inhibitors) .

Q. What reaction mechanisms underpin the formation of 1,8-naphthyridine cores?

Methodological Answer: The core structure is formed via:

  • Condensation Reactions : 2-Aminopyridine derivatives react with β-ketoesters or activated methylene compounds (e.g., acetylacetone) to form fused rings .
  • Vilsmeier–Haack Formylation : Introduces aldehyde groups at the C3 position, enabling further functionalization .
  • Intramolecular Cyclization : Base-mediated closure (e.g., NaOH/ethanol) generates pyrimidinone or thione rings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.